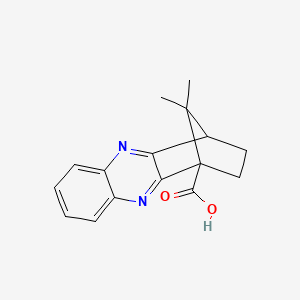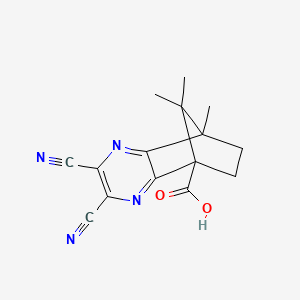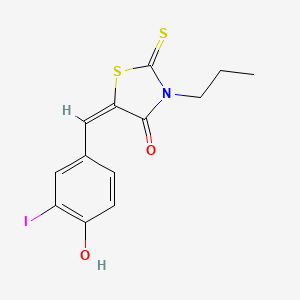![molecular formula C25H21Cl2N3O3 B11067700 4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide](/img/structure/B11067700.png)
4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amides, chlorides, and pyrrolidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzamide and 2-oxopyrrolidine derivatives. The synthesis process may involve:
Amidation: Reacting 4-chlorobenzoyl chloride with an amine to form the amide bond.
Substitution: Introducing the pyrrolidinone group through nucleophilic substitution reactions.
Coupling Reactions: Using coupling agents to link the various fragments together under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorides in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: A simpler analog with similar functional groups.
3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: A compound with additional methoxy groups.
2-Chloro-N-(4-(4-methylpiperazino)phenyl)benzamide: A related compound with a piperazine ring.
Uniqueness
4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H21Cl2N3O3 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
4-chloro-N-[5-[(4-chlorobenzoyl)amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H21Cl2N3O3/c1-15-13-22(30-12-2-3-23(30)31)21(29-25(33)17-6-10-19(27)11-7-17)14-20(15)28-24(32)16-4-8-18(26)9-5-16/h4-11,13-14H,2-3,12H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
BYGXWBZRFLHKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl)N4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B11067617.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11067620.png)
![ethyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11067625.png)
![6-{[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11067628.png)

![2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B11067633.png)

![3-{8-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl}benzoic acid](/img/structure/B11067649.png)
![4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11067650.png)
![5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-ol](/img/structure/B11067652.png)


![1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-di-oxaoctane](/img/structure/B11067674.png)
![5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11067685.png)
